molecular formula C17H25N7O B4424262 6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4424262
M. Wt: 343.4 g/mol
InChI Key: NCJWEFTVLUAPRF-UHFFFAOYSA-N
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Description

6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with an appropriate amine to form the triazine ring. The ethylpiperazine and methoxyphenyl groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Scientific Research Applications

6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-3-23-7-9-24(10-8-23)12-15-20-16(18)22-17(21-15)19-13-5-4-6-14(11-13)25-2/h4-6,11H,3,7-10,12H2,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJWEFTVLUAPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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